Basicity (pKa) Comparison: 4-Methoxy-2-methylpyridine Exhibits Distinct Protonation Behavior vs. Other Methoxy-Methylpyridines
4-Methoxy-2-methylpyridine has a predicted pKa (strongest basic) of 7.27 [1]. This is substantially higher than the predicted pKa values for 2-methoxy-6-methylpyridine (4.12) and 2-methoxy-4-methylpyridine (4.07) . This difference in basicity can influence protonation states under physiological conditions and alter interactions with biological targets.
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 7.27 (predicted) |
| Comparator Or Baseline | 2-Methoxy-6-methylpyridine: pKa = 4.12 (predicted); 2-Methoxy-4-methylpyridine: pKa = 4.07 (predicted) |
| Quantified Difference | ΔpKa ≈ 3.15-3.20 units |
| Conditions | Predicted values from ChemAxon calculations |
Why This Matters
A difference of over 3 pKa units corresponds to a >1000-fold difference in protonation equilibrium at a given pH, which can drastically affect solubility, membrane permeability, and target binding.
- [1] Cannabis Compound Database. (n.d.). 4-Methoxy-2-methylpyridine. Retrieved from https://cannabisdatabase.ca/compounds/4-Methoxy-2-methylpyridine View Source
